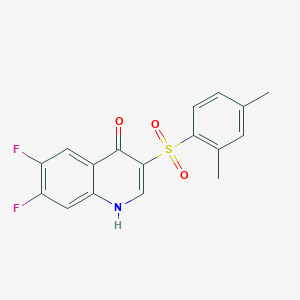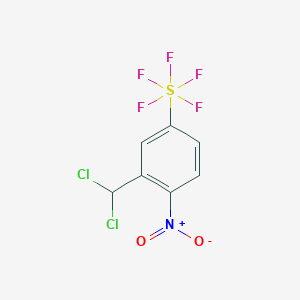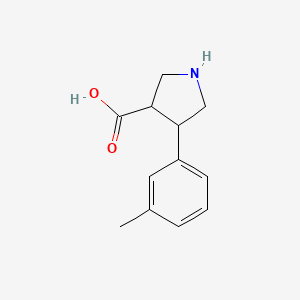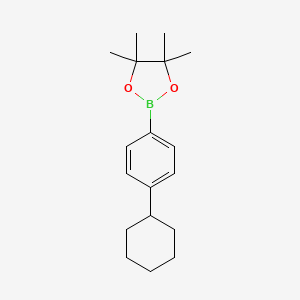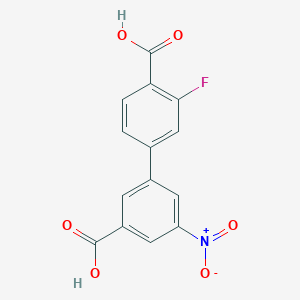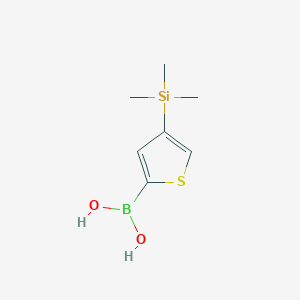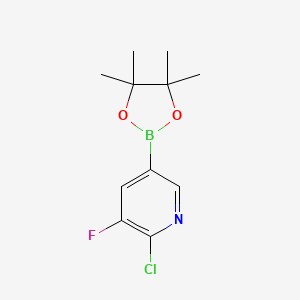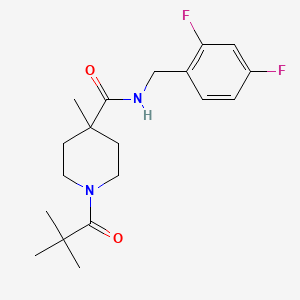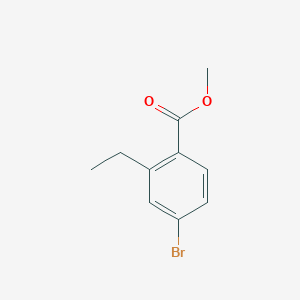
4-Bromo-2-éthylbenzoate de méthyle
Vue d'ensemble
Description
Methyl 4-bromo-2-ethylbenzoate is a chemical compound with the CAS Number: 194487-79-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl 4-bromo-2-ethylbenzoate . The Inchi Code for this compound is 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-2-ethylbenzoate is represented by the Inchi Code: 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 4-bromo-2-ethylbenzoate is stored at a temperature of 2-8°C . The compound is shipped at room temperature .Applications De Recherche Scientifique
Recherche pharmaceutique
Le 4-bromo-2-éthylbenzoate de méthyle est utilisé dans la recherche pharmaceutique comme précurseur pour la synthèse de divers composés. Son atome de brome peut être substitué par des réactions de substitution aromatique nucléophile, ce qui en fait un intermédiaire précieux dans la création de molécules plus complexes. Ce composé est souvent utilisé dans la synthèse d’agents thérapeutiques potentiels, notamment des médicaments anti-inflammatoires et des inhibiteurs de kinases .
Synthèse organique
Dans le domaine de la chimie organique, ce composé sert de brique élémentaire pour la construction de structures organiques plus complexes. Il est particulièrement utile dans la synthèse de benzènes polysubstitués, où son groupe brome peut participer à d’autres réactions de substitution aromatique électrophile. Cela en fait un réactif polyvalent pour la création d’une large gamme de dérivés benzéniques ayant des applications potentielles dans diverses industries chimiques .
Science des matériaux
Le this compound trouve des applications en science des matériaux, notamment dans le développement de nouveaux polymères et revêtements. Sa capacité à subir des réactions de polymérisation peut conduire à de nouveaux matériaux aux propriétés uniques, telles qu’une stabilité thermique accrue ou une conductivité électrique spécifique .
Chimie analytique
En chimie analytique, ce composé peut être utilisé comme matériau standard ou de référence dans l’analyse chromatographique. Sa structure et ses propriétés bien définies permettent son utilisation pour l’étalonnage des instruments et la validation des méthodes analytiques, garantissant l’exactitude et la précision de l’analyse chimique .
Recherche en biochimie
En biochimie, le this compound peut être utilisé dans l’étude des réactions catalysées par les enzymes. Sa structure lui permet d’agir comme un analogue de substrat, aidant à explorer la spécificité enzymatique et le mécanisme d’action. Cela peut être particulièrement utile dans la conception d’inhibiteurs ou d’activateurs enzymatiques .
Applications industrielles
Bien qu’il s’agisse principalement d’un produit chimique de recherche, le this compound peut également être utilisé dans des milieux industriels comme intermédiaire dans la synthèse de colorants, de parfums et d’autres produits chimiques fins. Sa réactivité avec divers composés organiques et inorganiques en fait un composant précieux dans le processus de fabrication de ces produits .
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-2-ethylbenzoate is not well understood. It is believed to be an electrophilic reagent, meaning it reacts with other molecules by donating electrons. This enables it to form covalent bonds with other molecules, which is the basis for its use in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 4-bromo-2-ethylbenzoate are not well understood. It is known to be toxic in high doses, and can cause irritation to the skin, eyes, and respiratory system. It has been shown to be mutagenic in some studies, but further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-bromo-2-ethylbenzoate has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is inexpensive and easy to obtain. It is also relatively non-toxic, making it safe to use in most experiments. However, Methyl 4-bromo-2-ethylbenzoate has some limitations. It is not very soluble in water, and it can be difficult to purify. Additionally, it has a low boiling point, making it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research on Methyl 4-bromo-2-ethylbenzoate. One possible direction is to explore its potential as a therapeutic agent. Another is to investigate its use in materials science, such as in the synthesis of polymers and dyes. Additionally, further research could be done to better understand its biochemical and physiological effects. Finally, research could be done to improve its synthesis method and to develop methods to purify and stabilize the compound.
Safety and Hazards
The safety information for Methyl 4-bromo-2-ethylbenzoate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 4-bromo-2-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1463842.png)
